molecular formula C8H7Cl2N3 B13901824 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13901824
M. Wt: 216.06 g/mol
InChI Key: SIMNREKTPYENRF-UHFFFAOYSA-N
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Description

5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a chloromethyl group and a chlorine atom attached to an imidazo[4,5-b]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the chlorination of 3-methylpyridine. One method includes adding an organic solvent, an acid buffering agent solution, and an initiator to 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5, and nitrogen is introduced while the temperature is elevated to 80-100°C. Chlorine is then introduced, and the reaction mixture is further heated. The reaction solution is desolventized through underpressure distillation to obtain the target compound .

Industrial Production Methods

Industrial production of this compound often employs a liquid phase chlorination method. This method involves the reaction of raw materials in a liquid phase with the addition of an acid buffering agent to maintain the pH. The process is designed to minimize by-products and maximize the yield of the target compound, which can reach up to 90% .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of neonicotinoid compounds, it acts on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to their paralysis and death . The compound’s structure allows it to bind effectively to these receptors, disrupting normal neural transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both a chloromethyl group and a chlorine atom on the imidazo[4,5-b]pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.06 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H7Cl2N3/c1-13-7(4-9)11-5-2-3-6(10)12-8(5)13/h2-3H,4H2,1H3

InChI Key

SIMNREKTPYENRF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=C(C=C2)Cl)CCl

Origin of Product

United States

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